1-Ethenyl-3,5-dimethoxybenzene, also known as 1-ethynyl-3,5-dimethoxybenzene, is an organic compound with the molecular formula C10H10O2. It appears as a colorless to light yellow liquid characterized by a distinctive aromatic smell. This compound is relatively stable at room temperature, insoluble in water, but soluble in organic solvents such as ethanol and dimethylformamide. Its structure features both ethynyl and methoxy groups, which contribute to its unique chemical properties and reactivity .
There is no current information available on the specific mechanism of action of 3,5-Dimethoxystyrene in biological systems.
Several methods exist for synthesizing 1-ethenyl-3,5-dimethoxybenzene:
1-Ethenyl-3,5-dimethoxybenzene has a broad range of applications:
1-Ethenyl-3,5-dimethoxybenzene can be compared with several similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3,5-dimethoxybenzene | C10H11BrO2 | Bromine substituent affecting reactivity |
4-Ethynylphenylboronic acid pinacol ester | C11H13B O2 | Boronic acid functionality |
4-Ethynylanisole | C10H10O2 | Similar methoxy substitution |
4-Ethynyl-N,N-dimethylaniline | C12H15N O2 | Amino group influencing reactivity |
Phenylacetylene | C8H8 | Simple alkyne structure |
1-Ethynylnaphthalene | C12H10 | Naphthalene ring system |
1-Bromo-2-ethynylbenzene | C8H7Br | Bromine substituent |
3-Ethynylanisole | C10H10O2 | Different position of ethynyl group |
These compounds share similar structural features but differ significantly in their reactivity and applications. The unique substitution pattern of 1-ethenyl-3,5-dimethoxybenzene allows it to participate in specific